![molecular formula C16H17NO5S B3307006 N-(2-phenoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 930018-78-3](/img/structure/B3307006.png)
N-(2-phenoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Vue d'ensemble
Description
Sulfonamides are a class of synthetic antimicrobial drugs that are used as broad-spectrum antibiotics . They contain the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Synthesis Analysis
Sulfonamides can be synthesized through various methods. One common method involves the reaction of amines with sulfonyl chlorides . Another method involves the electrochemical oxidative coupling of amines and thiols .Molecular Structure Analysis
The structure of sulfonamides involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions. For example, they can act as leaving groups in certain reactions . They are also resistant to nucleophilic α-substitution .Physical and Chemical Properties Analysis
Sulfonamides are organo-sulphur compounds . They are not readily biodegradable and have potential to cause various unfavourable side effects .Mécanisme D'action
Target of Action
Related compounds such as phenoxyethyl piperidine and morpholine derivatives have been found to exhibit various pharmacological activities . They are widely used in selective estrogen receptor modulator (SERM) drugs and exhibit high anticholinergic and H3 inverse agonistic activities .
Mode of Action
For instance, phenoxyethanol, a related compound, has been shown to have antimicrobial properties, acting as an effective preservative in pharmaceuticals, cosmetics, and lubricants .
Biochemical Pathways
Related compounds such as phenoxyethyl piperidine and morpholine derivatives have been found to impact various biochemical pathways, from antitussive to anticancer properties .
Pharmacokinetics
Related compounds such as 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, have been studied for their pharmacokinetic properties . These compounds were found to be rapidly absorbed and extensively metabolized, with most of the compound and its derivatives excreted in urine .
Result of Action
For instance, phenoxyethanol has been shown to inactivate bacteria and several types of yeast .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. For instance, the swelling behavior of cross-linked poly (2-phenoxyethyl acrylate) networks, a related compound, was found to be significantly influenced by solvent nature, degree of cross-linking, temperature, and chemical structure .
Safety and Hazards
When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-23(19,17-8-9-20-13-4-2-1-3-5-13)14-6-7-15-16(12-14)22-11-10-21-15/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECEPFYVYIZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



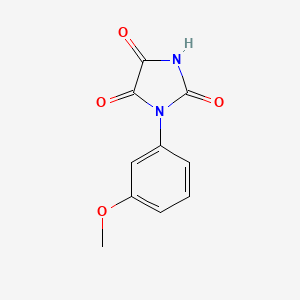
![{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B3306938.png)
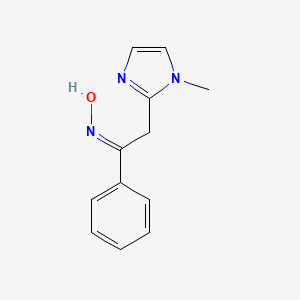
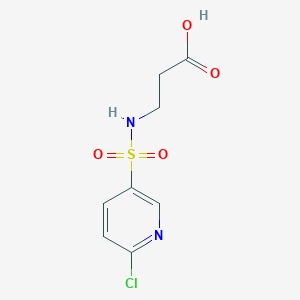
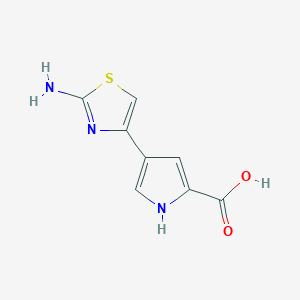

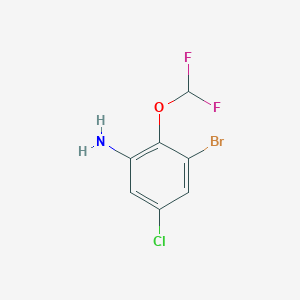
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306991.png)

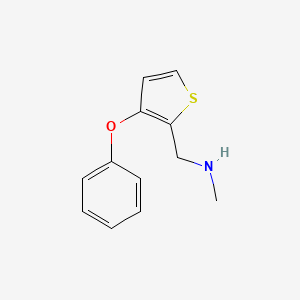
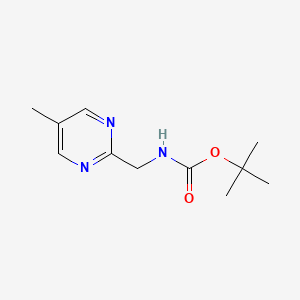
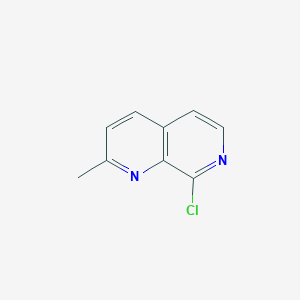
![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)
